4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Overview
Description
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the piperazine ring.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethylphenyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
Uniqueness
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the presence of both nitrophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)15-3-1-2-4-16(15)22-17(26)24-11-9-23(10-12-24)13-5-7-14(8-6-13)25(27)28/h1-8H,9-12H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOOIUZVXZUUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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